
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperazine ring via a methanone bridge
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activity, suggesting potential targets within cancer cell lines .
Mode of Action
Related compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Benzo[d][1,3]dioxol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone may interact with its targets to initiate programmed cell death and halt cell division.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell survival and proliferation .
Result of Action
, related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. This suggests that Benzo[d][1,3]dioxol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Sulfonylation: The piperazine ring is then sulfonylated using cyclopropylsulfonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: Finally, the benzo[d][1,3]dioxole moiety is coupled with the sulfonylated piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The methanone bridge can be reduced to a methylene group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Methylenated derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like sesamolin and other methylenedioxyphenyl derivatives.
Piperazine Derivatives: Compounds like piribedil and other substituted piperazines.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine is unique due to its specific combination of a benzo[d][1,3]dioxole moiety and a sulfonylated piperazine ring, which may confer distinct pharmacological properties compared to other similar compounds.
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine is a synthetic derivative of the benzodioxole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its insecticidal properties, mammalian toxicity, and relevant case studies that highlight its efficacy and safety profile.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 285.34 g/mol
This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a benzodioxole moiety, contributing to its unique pharmacological properties.
Insecticidal Properties
Recent research has highlighted the insecticidal potential of compounds derived from the benzodioxole family. A study evaluating the larvicidal activity against Aedes aegypti, a vector for several arboviruses, demonstrated promising results:
- Compound Tested : 3,4-(methylenedioxy) cinnamic acid (related to benzodioxole)
- LC50 : 28.9 ± 5.6 μM
- LC90 : 162.7 ± 26.2 μM
- Control (Temephos) : LC50 and LC90 values below 10.94 μM
These findings suggest that while some benzodioxole derivatives exhibit significant larvicidal activity, the specific compound may require further evaluation to establish its efficacy compared to established insecticides .
Mammalian Toxicity
The same study assessed the toxicity of the tested compounds in mammals, specifically focusing on cytotoxicity towards human peripheral blood mononuclear cells:
- Cytotoxicity : No cytotoxic effects observed at concentrations up to 5200 μM.
- Behavioral Effects in Mice : Mild behavioral effects noted at high doses (2000 mg/kg), with no structural toxicity in vital organs such as the liver, kidney, spleen, and lungs.
This suggests a favorable safety profile for potential therapeutic applications or pest control strategies .
Case Study 1: Larvicidal Activity Against Aedes aegypti
In a controlled laboratory setting, various benzodioxole derivatives were synthesized and tested for their larvicidal activity. The study aimed to identify effective compounds that could serve as alternatives to conventional insecticides:
Compound | LC50 (μM) | LC90 (μM) | Cytotoxicity (up to μM) |
---|---|---|---|
Compound 4 (3,4-methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | 5200 |
Temephos (control) | <10.94 | Not specified | Not applicable |
This table summarizes the comparative effectiveness of the tested compounds against Aedes aegypti, highlighting the need for further exploration of their insecticidal mechanisms and safety profiles .
Case Study 2: Structural Analysis and Modifications
Another study focused on modifying the structural components of benzodioxole derivatives to enhance biological activity while minimizing toxicity. The research emphasized:
- The significance of substituent groups in altering bioactivity.
- The role of molecular docking studies in predicting interactions with target sites.
These modifications are crucial for developing more effective insecticides that are less harmful to non-target organisms .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-15(11-1-4-13-14(9-11)22-10-21-13)16-5-7-17(8-6-16)23(19,20)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVWINLGULYMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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